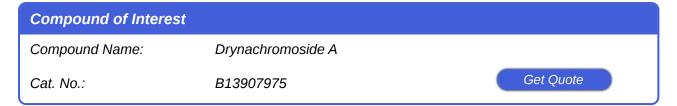


# In-Depth Technical Guide to the Spectroscopic Data of Drynachromoside A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Drynachromoside A**, a novel chromone glycoside. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the primary scientific literature detailing its isolation and structural elucidation.

## Introduction

**Drynachromoside A** is a chromone glycoside isolated from the dry rhizomes of Drynaria fortunei[1]. Its structure has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the detailed NMR and MS data in a structured format to facilitate its use by researchers.

## **Spectroscopic Data**

The structural elucidation of **Drynachromoside A** was achieved using a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HR-MS).

### Mass Spectrometry (MS) Data



High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of **Drynachromoside A**.

Table 1: High-Resolution Mass Spectrometry Data for Drynachromoside A

lon	Calculated Mass (m/z)	Found Mass (m/z)	Molecular Formula
[M+H] <sup>+</sup>	483.1238	483.1240	C21H26O13

# **Nuclear Magnetic Resonance (NMR) Data**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded to establish the carbon framework and the placement of protons within the molecule.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Drynachromoside A** (500 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
3	6.18	S	
6	6.25	d	2.0
8	6.48	d	2.0
2'-CH <sub>3</sub>	2.25	S	
1"	4.95	d	7.5
2"	3.48	m	_
3"	3.42	m	_
4"	3.35	m	_
5"	3.30	m	
6"a	3.85	dd	12.0, 2.0
6"b	3.68	dd	12.0, 5.5
1"'	4.52	d	7.5
2""	3.25	m	_
3'''	3.20	m	_
4'''	3.15	m	_
5'''a	3.80	dd	11.5, 2.0
5'''b	3.38	dd	11.5, 6.0

Table 3: ¹3C NMR Spectroscopic Data for **Drynachromoside A** (125 MHz, CD₃OD)



2 165.5 3 110.2 4 183.8 5 163.1 6 99.8 7 166.4 8 94.7 9 159.2 10 106.8 2-CH3 20.1 1" 102.5 2" 75.1 3" 77.9 4" 71.3 5" 78.2 6" 62.5 1"" 105.9 2"" 76.2 3"" 77.8	Position	Chemical Shift (δ) ppm
4 183.8 5 163.1 6 99.8 7 166.4 8 94.7 9 159.2 10 106.8 2'-CH <sub>3</sub> 20.1 1" 102.5 2" 75.1 3" 77.9 4" 71.3 5" 78.2 6" 62.5 1" 105.9 2" 76.2	2	165.5
5 163.1 6 99.8 7 166.4 8 94.7 9 159.2 10 106.8 2-CH <sub>3</sub> 20.1 1" 102.5 2" 75.1 3" 77.9 4" 71.3 5" 78.2 6" 62.5 1"" 105.9 2"" 76.2	3	110.2
6 99.8 7 166.4 8 94.7 9 159.2 10 106.8 2'-CH <sub>3</sub> 20.1 1" 102.5 2" 75.1 3" 77.9 4" 71.3 5" 78.2 6" 62.5 1"" 105.9 2"" 76.2	4	183.8
7 166.4 8 94.7 9 159.2 10 106.8 2'-CH <sub>3</sub> 20.1 1" 102.5 2" 75.1 3" 77.9 4" 71.3 5" 78.2 6" 62.5 1"" 105.9 2"" 76.2	5	163.1
8       94.7         9       159.2         10       106.8         2'-CH3       20.1         1"       102.5         2"       75.1         3"       77.9         4"       71.3         5"       78.2         6"       62.5         1""       105.9         2""       76.2         3""       77.8	6	99.8
9 159.2 10 106.8  2'-CH <sub>3</sub> 20.1  1" 102.5  2" 75.1  3" 77.9  4" 71.3  5" 78.2  6" 62.5  1"" 105.9  2"" 76.2  3"" 77.8	7	166.4
10 106.8  2'-CH <sub>3</sub> 20.1  1" 102.5  2" 75.1  3" 77.9  4" 71.3  5" 78.2  6" 62.5  1"" 105.9  2"" 76.2  3"" 77.8	8	94.7
2'-CH3     20.1       1"     102.5       2"     75.1       3"     77.9       4"     71.3       5"     78.2       6"     62.5       1"'     105.9       2"'     76.2       3"'     77.8	9	159.2
1"     102.5       2"     75.1       3"     77.9       4"     71.3       5"     78.2       6"     62.5       1""     105.9       2""     76.2       3""     77.8	10	106.8
2"     75.1       3"     77.9       4"     71.3       5"     78.2       6"     62.5       1""     105.9       2""     76.2       3""     77.8	2'-CH <sub>3</sub>	20.1
3"     77.9       4"     71.3       5"     78.2       6"     62.5       1""     105.9       2""     76.2       3""     77.8	1"	102.5
4"     71.3       5"     78.2       6"     62.5       1"'     105.9       2"'     76.2       3"'     77.8	2"	75.1
5"       78.2         6"       62.5         1"'       105.9         2"'       76.2         3"'       77.8	3"	77.9
6" 62.5  1"' 105.9  2"' 76.2  3"' 77.8	4"	71.3
1''' 105.9 2''' 76.2 3''' 77.8	5"	78.2
2''' 76.2 3''' 77.8	6"	62.5
3"'' 77.8	1'''	105.9
	2'''	76.2
/" 71.6	3'''	77.8
<u> </u>	4'''	71.6
5''' 67.0	5"'	67.0

# **Experimental Protocols**

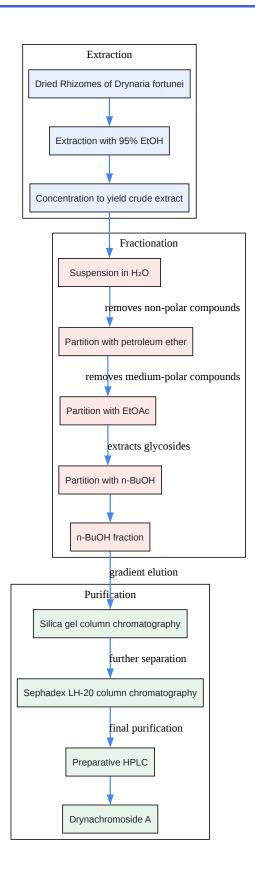


The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Drynachromoside A**, as reported in the source publication.

## **Isolation of Drynachromoside A**

The dried rhizomes of Drynaria fortunei were the starting material for the isolation process.





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Fig. 1: Isolation workflow for Drynachromoside A.



### **Spectroscopic Analysis**

The structural characterization of the purified **Drynachromoside A** was performed using the following spectroscopic methods:

- Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer to determine the accurate mass and molecular formula.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

#### Conclusion

This guide provides a detailed summary of the spectroscopic data and experimental protocols for **Drynachromoside A**. The tabulated NMR and MS data, along with the described methodologies, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for the unambiguous identification and further investigation of this compound.

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### References

- 1. mdpi.com [mdpi.com]
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